4-(3-Thienyl)piperidine hydrochloride
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Overview
Description
4-(THIOPHEN-3-YL)PIPERIDINE HYDROCHLORIDE is a chemical compound that features a piperidine ring substituted with a thiophene group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(THIOPHEN-3-YL)PIPERIDINE HYDROCHLORIDE typically involves the reaction of thiophene derivatives with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(THIOPHEN-3-YL)PIPERIDINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives .
Scientific Research Applications
4-(THIOPHEN-3-YL)PIPERIDINE HYDROCHLORIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(THIOPHEN-3-YL)PIPERIDINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The piperidine ring and thiophene group can interact with enzymes, receptors, and other proteins, leading to various biological effects. These interactions can modulate signaling pathways and cellular processes, contributing to the compound’s observed activities .
Comparison with Similar Compounds
Thiophene Derivatives: These compounds share the thiophene ring and exhibit similar chemical properties and reactivity.
Piperidine Derivatives: These compounds share the piperidine ring and are widely used in medicinal chemistry.
Uniqueness: 4-(THIOPHEN-3-YL)PIPERIDINE HYDROCHLORIDE is unique due to the combination of the thiophene and piperidine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C9H14ClNS |
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Molecular Weight |
203.73 g/mol |
IUPAC Name |
4-thiophen-3-ylpiperidine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-4-10-5-2-8(1)9-3-6-11-7-9;/h3,6-8,10H,1-2,4-5H2;1H |
InChI Key |
BYAXNRZFWMWPCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CSC=C2.Cl |
Origin of Product |
United States |
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